1-(Difluoromethoxy)-2,3-dimethylbenzene
CAS No.: 1226388-07-3
Cat. No.: VC6681407
Molecular Formula: C9H10F2O
Molecular Weight: 172.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226388-07-3 |
|---|---|
| Molecular Formula | C9H10F2O |
| Molecular Weight | 172.175 |
| IUPAC Name | 1-(difluoromethoxy)-2,3-dimethylbenzene |
| Standard InChI | InChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3 |
| Standard InChI Key | MLNPLJDIBGXLKI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)OC(F)F)C |
Introduction
Chemical Identity and Structural Information
The chemical identity of 1-(difluoromethoxy)-2,3-dimethylbenzene is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name and standardized identifiers. Key structural and regulatory details are summarized in Table 1.
Table 1: Chemical Identity of 1-(Difluoromethoxy)-2,3-Dimethylbenzene
The compound’s structure consists of a benzene ring with a difluoromethoxy group (-O-CFH) at position 1 and methyl groups (-CH) at positions 2 and 3. This substitution pattern creates distinct electronic effects: the difluoromethoxy group withdraws electron density via its electronegative fluorine atoms, while the methyl groups donate electron density through hyperconjugation. These features influence its reactivity in electrophilic aromatic substitution and other transformations .
Future Research Directions
Further studies are needed to fully elucidate this compound’s potential. Priority areas include:
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Synthetic Methodology: Development of scalable, eco-friendly synthesis routes.
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Biological Screening: Evaluation of antimicrobial, anticancer, or antiviral activity.
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Material Characterization: Investigation of dielectric properties for electronics applications.
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